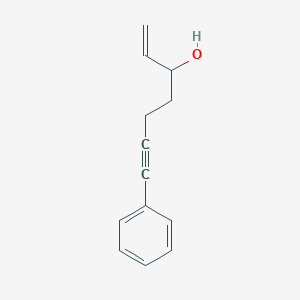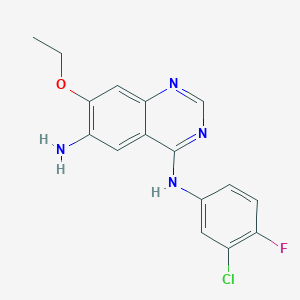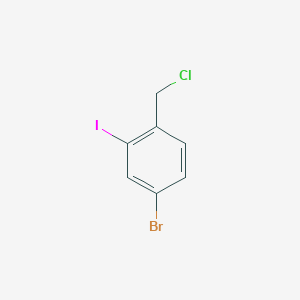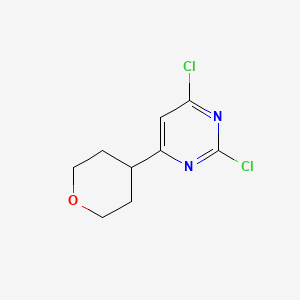
3,6-Dibromo-8-nitroquinoline
Übersicht
Beschreibung
3,6-Dibromo-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a nitro group at the 8th position on the quinoline ring. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-8-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Biological Studies: Investigated for its antifungal and antimicrobial properties.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: Acts as a ligand in the formation of metal complexes for various catalytic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dibromo-8-nitroquinoline can be synthesized through the direct halogenation of 8-nitroquinoline. The process involves the use of N-halosuccinimide in acetic acid as the halogenating agent . The reaction conditions typically require the mixture to be stirred at room temperature or slightly elevated temperatures to ensure complete halogenation.
Another method involves the halogenation of 6-halo-8-nitroquinoline, which is prepared via a Skraup reaction . The nitro group can be reduced to an amino group, which is then hydrolyzed to form the phenol in 70% sulfuric acid at 220°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-8-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group formed from the reduction of the nitro group can be further oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Reduction: Formation of 3,6-dibromo-8-aminoquinoline.
Oxidation: Formation of quinoline derivatives with different oxidation states.
Wirkmechanismus
The mechanism of action of 3,6-dibromo-8-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The bromine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloro-8-nitroquinoline: Similar in structure but with chlorine atoms instead of bromine.
8-Nitroquinoline: Lacks the halogen substituents.
3-Bromo-8-nitroquinoline: Contains only one bromine atom at the 3rd position.
Uniqueness
3,6-Dibromo-8-nitroquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dual bromination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications compared to its mono-brominated or non-halogenated counterparts .
Eigenschaften
IUPAC Name |
3,6-dibromo-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(11)4-12-9(5)8(3-6)13(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUGRVFNDYPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B8237804.png)
![Tert-butyl 3-[methyl(methylsulfonyl)amino]azetidine-1-carboxylate](/img/structure/B8237812.png)



![2-Tert-butyl-6-[3-tert-butyl-2-[(6,12-ditert-butyl-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-5-methoxycyclohexyl]-4-methoxycyclohexan-1-ol](/img/structure/B8237839.png)


![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B8237860.png)




